1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an organic compound with a unique structure combining multiple ring systems and functional groups
Scientific Research Applications
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its multifunctional groups.
Biology: : Studied for its potential biochemical activity, possibly as an enzyme inhibitor.
Medicine: : Investigated for therapeutic applications, such as antimicrobial or anticancer properties, owing to its unique structural attributes.
Industry: : Can be used in the development of new materials with specific properties such as conductivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:
Formation of the thieno[3,2-d]pyrimidinone core: : This can be achieved by cyclization reactions involving thiophene derivatives and various nitriles under basic conditions.
Substitution and coupling: : Following the core formation, various substituents can be introduced through alkylation or acylation reactions to attach the ethyl linker and the tetrahydrofuran moiety.
Urea formation: : The final step generally involves introducing the urea group through the reaction of the amine derivative with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods
For industrial-scale production, streamlined synthetic routes are developed to maximize yield and minimize costs. This often includes:
Optimization of reaction conditions: : Use of catalytic amounts of base or acid, temperature control, and solvent choice to enhance reaction efficiency.
Continuous flow chemistry: : Employing continuous flow reactors to improve reaction times and scalability.
Purification processes: : Utilizing chromatography and crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can participate in various chemical reactions including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : It can undergo reduction, particularly at the pyrimidinone and thieno rings.
Substitution: : Nucleophilic substitution reactions can occur on the tetrahydrofuran ring or the urea nitrogen.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Mild reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophiles like alkoxides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products vary depending on the reaction type but often include:
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced pyrimidinone or thieno derivatives.
Substitution products: : Corresponding alkylated or acylated derivatives.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea’s mechanism of action is largely determined by its ability to interact with biological macromolecules.
Molecular Targets and Pathways Involved
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways or DNA/RNA interactions due to its planar, aromatic structure.
Pathways Involved: : It may impact pathways like cell cycle regulation or signal transduction by inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Comparing 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea with similar compounds highlights its unique properties:
Similar Compounds: : Thieno[3,2-d]pyrimidinones, tetrahydrofuran-urea derivatives.
Unique Features: : The combination of thieno, pyrimidinone, tetrahydrofuran, and urea moieties is unique, offering diverse reactivity and potential biological activity.
This compound’s unique structural and functional aspects make it a valuable molecule for further research and application development. It brings together the complexity of organic synthesis with the potential for significant biological and industrial utility.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-12-11-10(3-7-23-11)17-14(21)18(12)5-4-15-13(20)16-8-9-2-1-6-22-9/h3,7,9H,1-2,4-6,8H2,(H,17,21)(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMNHDHRHGTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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